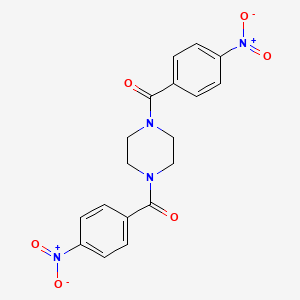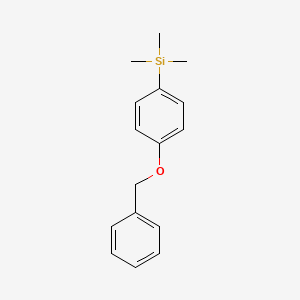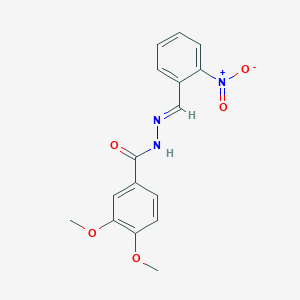
Diisopropyl 3-(3-nitrobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl 3-(3-nitrobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate typically involves multicomponent reactions. One common method is the [3+2] cycloaddition reaction, where a dihydroisoquinoline ester reacts with maleic anhydride or an acrylate under photochemical conditions . The reaction is catalyzed by tungsten and tolerates a range of functional groups, making it versatile for various synthetic applications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial demand. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 3-(3-nitrobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Conversion of the nitro group to a carboxylic acid.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Diisopropyl 3-(3-nitrobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of diisopropyl 3-(3-nitrobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to its biological effects . The pyrrolo[2,1-a]isoquinoline core structure is known to interact with DNA and proteins, contributing to its antitumor and antibacterial activities .
Comparison with Similar Compounds
Similar Compounds
- Diisopropyl 3-(4-nitrobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate
- Diisopropyl 3-(4-methylbenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate
- Diisopropyl 3-(2,4-dichlorobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate
Uniqueness
Diisopropyl 3-(3-nitrobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 3-position of the benzoyl moiety enhances its reactivity and potential for further functionalization .
Properties
CAS No. |
853330-57-1 |
|---|---|
Molecular Formula |
C27H24N2O7 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
dipropan-2-yl 3-(3-nitrobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate |
InChI |
InChI=1S/C27H24N2O7/c1-15(2)35-26(31)21-22(27(32)36-16(3)4)24(25(30)18-9-7-10-19(14-18)29(33)34)28-13-12-17-8-5-6-11-20(17)23(21)28/h5-16H,1-4H3 |
InChI Key |
MACWYBPPQDYBHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1C(=O)OC(C)C)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


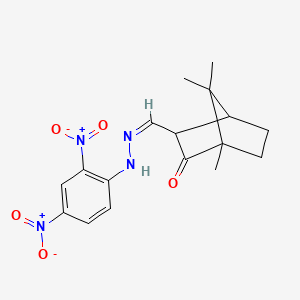
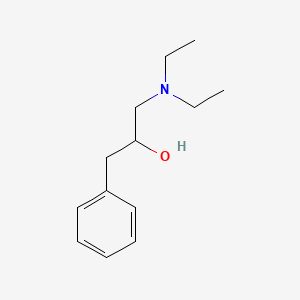
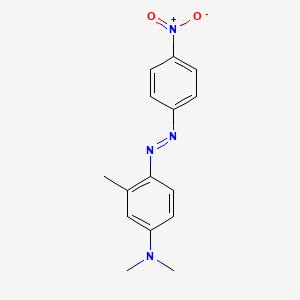

![9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B11947296.png)
![2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(2-naphthylamino)carbonothioyl]amino}ethyl)acetamide](/img/structure/B11947301.png)

